molecular formula C6H5N3O2S2 B3023106 2-(Methylthio)thiazolo[4,5-d]pyrimidine-5,7-diol CAS No. 87789-29-5

2-(Methylthio)thiazolo[4,5-d]pyrimidine-5,7-diol

Cat. No.: B3023106
CAS No.: 87789-29-5
M. Wt: 215.3 g/mol
InChI Key: SBVCEYFBMGKJKV-UHFFFAOYSA-N
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Description

2-(Methylthio)thiazolo[4,5-d]pyrimidine-5,7-diol is a heterocyclic compound with the molecular formula C6H5N3O2S2. It is known for its unique structure, which combines a thiazole ring fused with a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)thiazolo[4,5-d]pyrimidine-5,7-diol typically involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide (KOH) in dimethylformamide (DMF). This reaction yields 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione, which is then alkylated at the sulfur atom with various alkyl halides in the presence of triethylamine (Et3N) in acetonitrile .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)thiazolo[4,5-d]pyrimidine-5,7-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Methylthio)thiazolo[4,5-d]pyrimidine-5,7-diol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methylthio)thiazolo[4,5-d]pyrimidine-5,7-diol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Biological Activity

2-(Methylthio)thiazolo[4,5-d]pyrimidine-5,7-diol (CAS No. 87789-29-5) is a compound of interest due to its diverse biological activities, particularly in antimicrobial and anticancer domains. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on recent studies.

  • Molecular Formula : C₆H₅N₃O₂S₂
  • Molecular Weight : 215.25 g/mol
  • Structure : The compound features a thiazole ring fused with a pyrimidine moiety, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The methods often include:

  • Formation of the thiazole ring through cyclization reactions.
  • Substitution reactions to introduce the methylthio group and hydroxyl functionalities at the 5 and 7 positions.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazolo[4,5-d]pyrimidines exhibit significant antimicrobial properties. For instance:

  • In vitro studies showed that certain derivatives displayed potent inhibitory effects against bacteria such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM for some derivatives .
  • A comparative analysis indicated that compounds with specific substitutions on the thiazole ring enhanced their antibacterial efficacy .

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines:

  • Cell Line Testing : Compounds were tested on human cancer cell lines (A375, MCF-7) using the NCI-60 screening program. Some derivatives exhibited significant cytotoxicity with IC₅₀ values indicating their effectiveness in inhibiting cell proliferation .
  • Mechanism of Action : Molecular docking studies suggest that these compounds interact with critical enzymes involved in DNA replication and repair pathways, such as DNA gyrase and MurD .

Table 1: Antimicrobial Activity of Thiazolo[4,5-d]pyrimidine Derivatives

CompoundTarget BacteriaMIC (μM)
3gPseudomonas aeruginosa0.21
3fEscherichia coli0.35
3cStaphylococcus aureus>100

Table 2: Anticancer Activity against Human Cell Lines

CompoundCell LineIC₅₀ (μM)Remarks
2bA3751.5High cytotoxicity
3bMCF-70.8Selected for further studies
4cDU145>10Low activity

Case Studies

  • Case Study on Antimicrobial Efficacy : In a study evaluating the antimicrobial properties of various thiazolo derivatives, compound 3g was identified as a lead candidate due to its low MIC values against multiple bacterial strains. This positions it as a potential scaffold for developing new antibiotics .
  • Case Study on Anticancer Activity : The anticancer properties were assessed using the NCI's in vitro screening program, revealing that compound 3b showed remarkable activity against several cancer cell lines while demonstrating selectivity over normal cells . This selectivity is critical for minimizing side effects in therapeutic applications.

Properties

IUPAC Name

2-methylsulfanyl-4H-[1,3]thiazolo[4,5-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O2S2/c1-12-6-8-3-2(13-6)4(10)9-5(11)7-3/h1H3,(H2,7,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVCEYFBMGKJKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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